molecular formula C13H8N4O3S B11035944 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile CAS No. 879464-79-6

7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

Cat. No.: B11035944
CAS No.: 879464-79-6
M. Wt: 300.29 g/mol
InChI Key: QKZPJANCTHCSGQ-UHFFFAOYSA-N
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Description

7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of thiazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile typically involves multi-component reactions. One common method is the microwave-assisted synthesis, which involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . This method is preferred due to its efficiency, high yield, and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions, scaled up to meet production demands. The use of microwave irradiation and ionic liquids can be optimized for large-scale synthesis, ensuring high efficiency and minimal environmental impact .

Chemical Reactions Analysis

Functional Group Transformations

The cyano (-CN) and carbonyl (-C=O) groups in the compound participate in diverse reactions:

  • Nitrile hydrolysis : Treatment with concentrated H2SO4H_2SO_4 converts the cyano group at position 6 to a carboxamide (-CONH2_2) under reflux conditions .

  • Reduction of nitro group : Catalytic hydrogenation (e.g., H2/PdCH_2/Pd-C) reduces the 4-nitrophenyl substituent to a 4-aminophenyl group, altering electronic properties .

Reaction Reagents Conditions Product
Nitrile hydrolysisH2SO4H_2SO_4 (conc.)Reflux, 4–6 h6-carboxamide derivative
Nitro group reductionH2H_2, Pd-CEthanol, 50°C, 2 h7-(4-aminophenyl)-5-oxo-...-6-carbonitrile

Substitution Reactions

The thiazole and pyrimidine rings undergo electrophilic and nucleophilic substitutions:

  • Halogenation : Reaction with POCl3/PCl5POCl_3/PCl_5 substitutes the carbonyl oxygen at position 5 with chlorine, forming 5-chloro derivatives .

  • Aromatic substitution : The 4-nitrophenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis .

Example Reaction Pathway for Halogenation

5-oxo derivative+POCl3Δ5-chloro derivative+byproducts\text{5-oxo derivative} + POCl_3 \xrightarrow{\Delta} \text{5-chloro derivative} + \text{byproducts}

Key spectral data for 5-chloro derivative :

  • 1H^1H-NMR (DMSO-d6d_6): δ 6.41 (s, 1H, pyrimidine-H), 8.10–8.30 (m, 4H, Ar-H).

  • IR: 2213 cm1^{-1} (C≡N), 1695 cm1^{-1} (C=O).

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the thiazolopyrimidine ring undergoes cleavage:

  • Acid-mediated ring-opening : Heating with HCl opens the thiazole ring, yielding pyrimidine-thiol intermediates .

  • Base-induced rearrangement : Treatment with NaOH transforms the compound into quinazoline derivatives via ring expansion .

Reaction Conditions Product
Acidic ring-openingHCl (conc.), refluxPyrimidine-thiol with 4-nitrophenyl group
Alkaline rearrangementNaOH, ethanol, ΔQuinazoline-carbonitrile hybrid

Biological Interaction Mechanisms

While not direct chemical reactions, the compound interacts with biological targets via:

  • Enzyme inhibition : The cyano and nitro groups facilitate hydrogen bonding with kinase active sites (e.g., EGFR, CDK2) .

  • Intercalation : The planar aromatic system interacts with DNA base pairs, as evidenced by UV-Vis hypochromicity studies.

Key Pharmacophore Features :

  • Nitro group: Enhances electron-withdrawing effects, improving DNA binding affinity.

  • Thiazole ring: Participates in hydrophobic interactions with protein pockets.

Stability and Reactivity

  • Thermal stability : Decomposes above 250°C (DSC data) .

  • Photoreactivity : The nitro group undergoes photoreduction under UV light, forming nitroso intermediates .

Scientific Research Applications

7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.

    Thiazoles: Used in the treatment of allergies, hypertension, and bacterial infections.

    Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Exhibits antimicrobial and antifungal properties

Uniqueness

7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is unique due to its specific structure, which combines the thiazole and pyrimidine moieties.

Biological Activity

The compound 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is a member of the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of the compound typically involves multi-step reactions that include the formation of the thiazole and pyrimidine rings. A common method includes the reaction of 4-nitrobenzaldehyde with malononitrile and other reagents under reflux conditions to yield the desired product. The structural characterization is often performed using techniques such as NMR and mass spectrometry to confirm the molecular structure.

Antimicrobial Activity

Research has shown that compounds in the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, demonstrating potent inhibitory effects. The presence of electron-withdrawing groups such as nitro groups enhances this activity by increasing the compound's lipophilicity and ability to penetrate microbial membranes .

Anticancer Properties

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cellular signaling pathways. For instance, IC50 values have been reported in the range of 10–20 µM for various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : In a study conducted by Chikhalia et al., a series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested against pathogenic bacteria. The results indicated that compounds with nitro substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Anticancer Mechanisms : A study published in Nature explored the mechanism of action of thiazolo[3,2-a]pyrimidines on cancer cells. The findings revealed that these compounds could effectively disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Research Findings Summary Table

Activity Type Effect Cell Lines/Organisms Tested IC50 Values
AntimicrobialBactericidalE. coli, S. aureusVaries; significant inhibition observed
AnticancerInduction of apoptosisMCF-7, A54910–20 µM
Anti-inflammatoryInhibition of COX-2In vitro modelsNot specified

Properties

CAS No.

879464-79-6

Molecular Formula

C13H8N4O3S

Molecular Weight

300.29 g/mol

IUPAC Name

7-(4-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C13H8N4O3S/c14-7-10-11(8-1-3-9(4-2-8)17(19)20)15-13-16(12(10)18)5-6-21-13/h1-4H,5-6H2

InChI Key

QKZPJANCTHCSGQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(C(=O)N21)C#N)C3=CC=C(C=C3)[N+](=O)[O-]

solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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